

# Spectroscopic Profile of 3-Fluoro-2,4-dimethoxyaniline: A Technical Guide

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## Compound of Interest

Compound Name: **3-Fluoro-2,4-dimethoxyaniline**

Cat. No.: **B062019**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **3-Fluoro-2,4-dimethoxyaniline** (CAS Number: 195136-66-4). Due to the limited availability of direct experimental spectra for this specific compound, this document presents a comprehensive analysis based on predicted data and the spectral characteristics of structurally analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and utilization of **3-Fluoro-2,4-dimethoxyaniline** in research and development, particularly in the fields of medicinal chemistry and materials science.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Fluoro-2,4-dimethoxyaniline**. These predictions are derived from established spectroscopic principles and data from analogous molecules such as 3-Fluoro-4-methoxyaniline and 2,4-dimethoxyaniline.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **3-Fluoro-2,4-dimethoxyaniline** (in  $\text{CDCl}_3$ , 500 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~6.8 - 7.0	d	~8-10	1H	Ar-H
~6.5 - 6.7	d	~8-10	1H	Ar-H
~4.0 (broad s)	s	-	2H	-NH <sub>2</sub>
~3.9	s	-	3H	-OCH <sub>3</sub>
~3.8	s	-	3H	-OCH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **3-Fluoro-2,4-dimethoxyaniline** (in CDCl<sub>3</sub>, 125 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~150 - 155 (d, J ≈ 240-250 Hz)	C-F
~145 - 150	C-OCH <sub>3</sub>
~140 - 145	C-OCH <sub>3</sub>
~135 - 140	C-NH <sub>2</sub>
~115 - 120	Ar-CH
~100 - 105 (d, J ≈ 20-25 Hz)	Ar-CH
~56 - 57	-OCH <sub>3</sub>
~55 - 56	-OCH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **3-Fluoro-2,4-dimethoxyaniline**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3500	Medium, Sharp	N-H stretch (asymmetric)
3300 - 3400	Medium, Sharp	N-H stretch (symmetric)
2950 - 3000	Medium	Aromatic C-H stretch
2830 - 2850	Medium	Aliphatic C-H stretch (-OCH <sub>3</sub> )
1600 - 1630	Strong	N-H bend (scissoring)
1450 - 1550	Strong	Aromatic C=C stretch
1200 - 1300	Strong	C-O stretch (aryl ether)
1100 - 1200	Strong	C-F stretch

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **3-Fluoro-2,4-dimethoxyaniline**

m/z	Relative Intensity	Assignment
171	High	[M] <sup>+</sup> (Molecular Ion)
156	Medium	[M - CH <sub>3</sub> ] <sup>+</sup>
128	Medium	[M - CH <sub>3</sub> - CO] <sup>+</sup>

## Experimental Protocols

The following are general experimental protocols for acquiring spectroscopic data for small organic molecules like **3-Fluoro-2,4-dimethoxyaniline**.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- Instrument Setup:

- Use a spectrometer with a proton frequency of at least 400 MHz.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Set the appropriate spectral width to cover all expected signals.
- Use a 90° pulse for quantitative measurements or a smaller flip angle for faster acquisition.
- Set a relaxation delay of at least 5 times the longest  $T_1$  for accurate integration.
- Data Acquisition: Acquire the Free Induction Decay (FID) for a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction.

## IR Spectroscopy

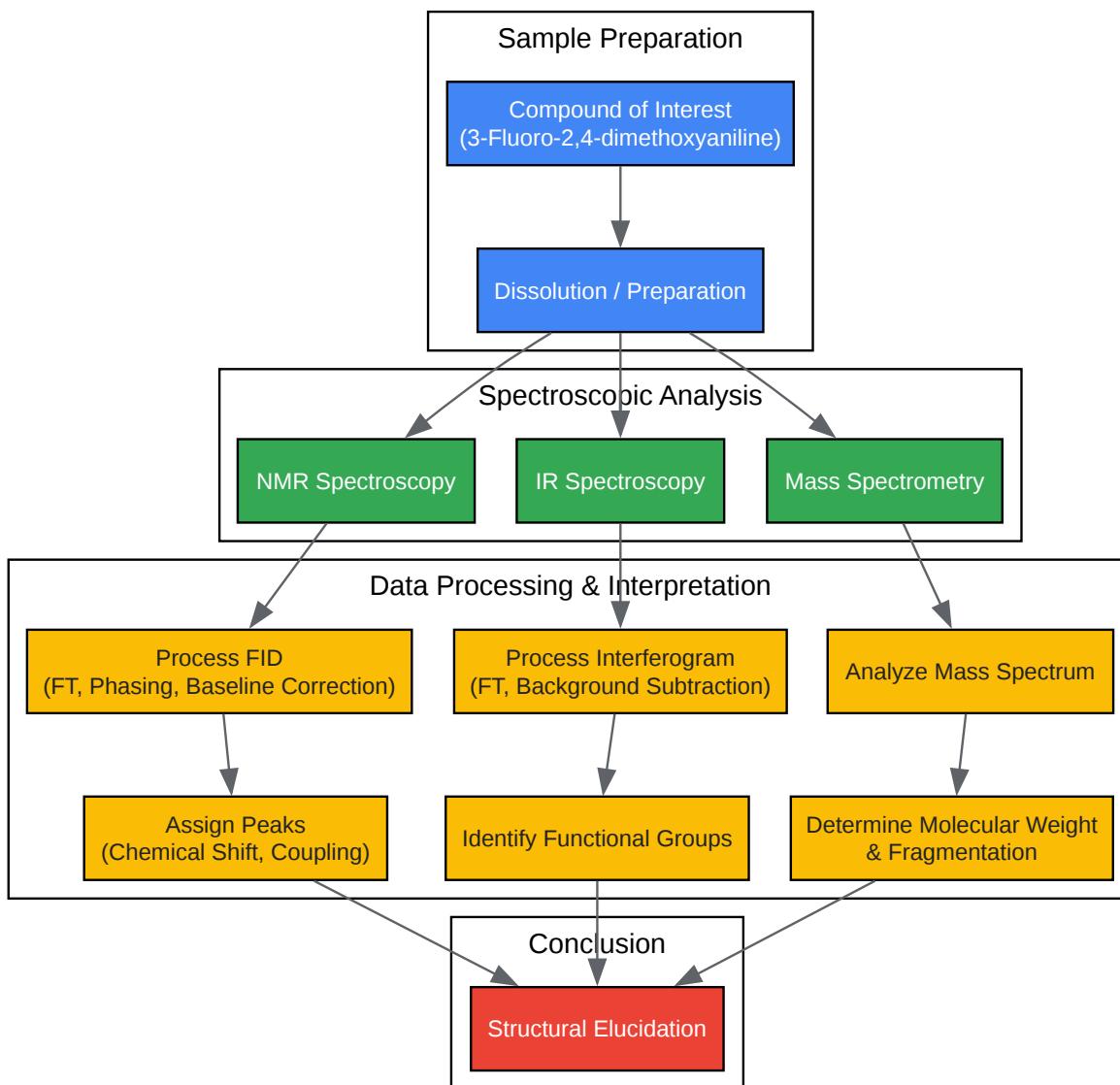
- Sample Preparation (ATR - Attenuated Total Reflectance):
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure to ensure good contact between the sample and the crystal.
- Instrument Setup:
  - Record a background spectrum of the empty ATR crystal.
  - Set the spectral range typically from 4000 to 400  $\text{cm}^{-1}$ .
  - Select an appropriate number of scans (e.g., 16 or 32) for both the background and the sample.
- Data Acquisition: Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

## Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile compounds.
- Instrument Setup:
  - Set the ionization energy, typically 70 eV for EI.
  - Set the mass analyzer to scan over the desired mass range (e.g., m/z 40-400).
  - Tune the instrument to ensure accurate mass assignments and resolution.
- Data Acquisition: Acquire the mass spectrum.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

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Caption: Workflow for Spectroscopic Analysis.

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